molecular formula C18H19ClN2O4S B2962919 2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide CAS No. 946298-71-1

2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide

Cat. No. B2962919
CAS RN: 946298-71-1
M. Wt: 394.87
InChI Key: WTBGKLLOFIKIBL-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide is a chemical compound that has shown potential in scientific research applications.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, closely related to the chemical structure , demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a considerable decrease in viral load and increased survival rates in mice infected with Japanese encephalitis virus, highlighting its therapeutic efficacy in treating viral infections (Ghosh et al., 2008).

Structural and Fluorescence Properties

Research on amide derivatives related to quinoline explored the structural aspects and properties of salt and inclusion compounds. These studies reveal the influence of structural modifications on gel formation and crystallinity, alongside notable fluorescence emission changes, which could have implications in materials science and sensor technologies (Karmakar et al., 2007).

Antimalarial and Anticancer Applications

Investigations into sulfonamide derivatives, including those structurally similar to the compound , have shown promising antimalarial activity. These compounds displayed significant in vitro antimalarial activity and exhibited favorable ADMET properties, suggesting potential as COVID-19 therapeutics as well (Fahim & Ismael, 2021). Moreover, a series of N-substituted derivatives of oxadiazole and acetamide derivatives of ethyl nipecotate were synthesized and evaluated for their antibacterial and anti-enzymatic potential, indicating their multifunctional therapeutic applications (Nafeesa et al., 2017).

Synthesis and Pharmacological Evaluation

The synthesis of novel derivatives of N-substituted-4-(p-chlorophenoxy)acetamide and their pharmacological evaluation for anticancer activity against different cancer cell lines demonstrate the compound's utility in drug development processes. These studies highlight the potential of structural analogs in identifying new therapeutic agents with improved efficacy and safety profiles (Ghorab et al., 2015).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-26(23,24)21-10-2-3-13-4-7-15(11-17(13)21)20-18(22)12-25-16-8-5-14(19)6-9-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTBGKLLOFIKIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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